Home > Products > Screening Compounds P134472 > N-(3-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
N-(3-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide -

N-(3-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide

Catalog Number: EVT-3879921
CAS Number:
Molecular Formula: C21H13ClN2O3
Molecular Weight: 376.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anti-inflammatory Activity: Several papers describe the synthesis and evaluation of phthalimide derivatives as anti-inflammatory agents. [ [] ] The presence of a phthalimide group in the target compound suggests it might also possess anti-inflammatory properties.
  • Allosteric Modulation of mGluRs: Some articles focus on compounds acting as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), particularly mGluR5. [ [, , , ] ] While the exact structure of the target compound differs, its similarity to those described in these papers warrants investigating its potential interaction with mGluRs.
  • Antimicrobial Activity: A few studies explore the antimicrobial properties of phthalimide-containing compounds. [ [, ] ] The target compound could be evaluated for its potential as an antimicrobial agent against various pathogens.
  • Protein Kinase Inhibition: One article investigates the inhibitory activity of tetrahalogeno-1H-isoindole-1,3-diones against protein kinase CK2. [ [] ] Although the target compound lacks the tetrahalogen substitution, its structural resemblance suggests potential for exploring its protein kinase inhibitory activity.

(4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P)

Compound Description: This compound is a lipophilic derivative of thalidomide synthesized to enhance its characteristics and efficacy. It has demonstrated immunomodulatory and anti-inflammatory effects. [] Studies have shown that 6P interacts with bovine serum albumin (BSA) through static quenching, forming a complex primarily at site II (sub-domain IIIA) of BSA. This interaction is spontaneous, enthalpy-driven, and involves van der Waals forces and hydrogen bonding. []

Relevance: This compound is structurally related to N-(3-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide as they both share the core phthalimide moiety. The key difference lies in the substituent attached to the benzene ring linked to the phthalimide. In 6P, this substituent is a benzohydrazide group with an ethoxyphenylmethylidene moiety, whereas in N-(3-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, it is a 3-chlorophenylcarboxamide group. Despite these differences, both compounds highlight the versatility of the phthalimide scaffold in designing molecules with potential therapeutic applications.

Relevance: CPPHA is structurally similar to N-(3-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in that both possess a phthalimide group connected to a substituted benzene ring. In CPPHA, the benzene ring is further substituted with a chloromethyl group and a 2-hydroxybenzamide moiety, whereas in N-(3-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, it is directly linked to a 3-chlorophenylcarboxamide group. Both compounds showcase the potential of modifying the phthalimide scaffold to target specific receptor subtypes and modulate different signaling pathways. ,,,,,

3-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic Acid

Compound Description: This compound serves as a starting point for the development of apremilast (1S). It exhibits phosphodiesterase 4 (PDE4) inhibitory activity. []

Relevance: This compound shares the phthalimide core with N-(3-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. Notably, it also features a dimethoxyphenylpropionic acid substituent, highlighting the potential for derivatization at the phthalimide nitrogen to generate diverse chemical structures. This compound's role as a precursor to apremilast underscores the significance of the phthalimide scaffold in drug discovery efforts, particularly for inflammatory disorders.

(S)-N-[2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast, 1S)

Compound Description: This compound, known as apremilast, is a potent and orally active inhibitor of both PDE4 and tumor necrosis factor-alpha. [] It is currently in clinical trials for the treatment of inflammatory diseases. [, , ] Apremilast demonstrates a preference for aromatic interactions in the solid state, forming solvates and cocrystals through mechanochemical grinding with aromatic solvents like toluene. []

3,3′-Difluorobenzaldazine (DFB)

Compound Description: DFB acts as a positive allosteric modulator of mGluR5, inducing parallel leftward shifts in the concentration-response curve to agonists without affecting baseline calcium levels. [, ]

Relevance: Although structurally different from N-(3-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, DFB is included due to its shared biological activity as an mGluR5 PAM. It highlights that different chemical classes can target the same receptor and produce similar pharmacological effects. ,

2-(4,5,6,7-Tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic Acid (1) and 2-(4,5,6,7-Tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic Acid (2)

Compound Description: These two compounds are the most active members of a novel class of protein kinase CK2 inhibitors, the 4,5,6,7-tetrahalogeno-1H-isoindole-1,3-diones (TID). [] They exhibit IC50 values of 0.15 μM and 0.3 μM, respectively. [] Both are ATP-competitive inhibitors with Ki values of 0.1 μM and 0.2 μM, respectively. [] These tetraiodo-substituted TIDs demonstrate high selectivity for CK2 over other protein kinases like DYRK1a, MSK1, GSK3, and CDK5. []

N-(2-Hydroxy ethyl)Phthalamide

Compound Description: This compound, also known as N-(2-hydroxyethyl)phthalimide, is used as a reactant in the synthesis of a series of new hydroxy-(substituted 4-hydroxy-phenyl) or (substituted-naphthalen-1-yl)-acetic acid 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethyl esters. These esters, denoted as 6a-g, were evaluated for their antioxidant activity against ferrous-induced lipid peroxidation in rat brain homogenate. []

Relevance: N-(2-Hydroxy ethyl)Phthalamide is structurally related to N-(3-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide as they both possess a phthalimide group. N-(2-Hydroxy ethyl)Phthalamide has a hydroxyethyl substituent on the phthalimide nitrogen, highlighting the potential for further functionalization and its use as a building block for more complex molecules.

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a potent and selective positive allosteric modulator of mGluR5. It binds to the MPEP site on mGluR5 and enhances the receptor's activity. [] In midbrain slice preparations, VU-29 selectively potentiates mGluR5-mediated responses but not mGluR1-mediated responses. []

Relevance: Although VU-29 does not contain the phthalimide moiety found in N-(3-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, it is included as a related compound due to its shared biological target: mGluR5. It represents another chemical class capable of potentiating mGluR5 activity, highlighting the diverse pharmacological approaches to targeting this receptor.

VU0001850 and VU0040237

Compound Description: These benzamide derivatives are novel positive allosteric modulators (PAMs) of mGluR5, identified through a functional high-throughput screen. [] VU0001850 has an EC50 of 1.3 μM and a Glumax of 106%, while VU0040237 exhibits an EC50 of 350 nM and a Glumax of 84%. [] Like CPPHA, these PAMs do not appear to bind at the MPEP allosteric site. []

Relevance: Despite the absence of the phthalimide group, VU0001850 and VU0040237 are included as related compounds due to their shared target, mGluR5, and their mechanism of action as positive allosteric modulators. They illustrate the existence of multiple chemical scaffolds capable of targeting the same allosteric site on mGluR5 and enhancing its activity.

VU0357121 and VU0365396

Compound Description: VU0357121 is a highly potent mGluR5 PAM (EC50 = 33 nM, Glumax = 92%) derived from the VU0001850/VU0040237 benzamide scaffold through an iterative parallel synthesis approach. [] VU0365396, on the other hand, represents the first non-MPEP site neutral allosteric ligand discovered within this benzamide series. [] Similar to CPPHA, PAMs from this class, including VU0357121, do not interact with the MPEP site. [] Mutagenesis studies suggest that VU0357121 and related analogues bind to a distinct allosteric site on mGluR5, separate from both the MPEP site and the CPPHA site. []

Relevance: Though lacking the phthalimide group, VU0357121 and VU0365396 are related to N-(3-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide due to their shared target, mGluR5. VU0357121 showcases the potential of optimizing non-phthalimide scaffolds for potent mGluR5 PAM activity. The discovery of VU0365396 further emphasizes the complexity of mGluR5 allosteric modulation, suggesting the existence of multiple sites capable of influencing receptor function.

Properties

Product Name

N-(3-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide

IUPAC Name

N-(3-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide

Molecular Formula

C21H13ClN2O3

Molecular Weight

376.8 g/mol

InChI

InChI=1S/C21H13ClN2O3/c22-14-4-3-5-15(12-14)23-19(25)13-8-10-16(11-9-13)24-20(26)17-6-1-2-7-18(17)21(24)27/h1-12H,(H,23,25)

InChI Key

KQSJWDSWEBBCIP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.